Cas no 208349-33-1 (1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde)
![1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde structure](https://es.kuujia.com/scimg/cas/208349-33-1x500.png)
1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde
- 1-(diethylaminomethyl)cyclopentane-1-carbaldehyde
- 1-(DIETHYLAMINOMETHYL)CYCLOPENTANECARBOXALDEHYDE
- 1-Diethylaminomethyl-Cyclopentanecarbaldehyde
- 1-(DIETHYLAMINOMETHYL) CYCLOPENTANECARBOXALDEHYDE
- 208349-33-1
- AKOS009463148
- A879401
- 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde
- Cyclopentanecarboxaldehyde, 1-[(diethylamino)methyl]-
- 1-((diethylamino)methyl)cyclopentane-1-carbaldehyde
- MFCD08064230
- DTXSID60572031
- AS-69472
-
- MDL: MFCD08064230
- Renchi: InChI=1S/C11H21NO/c1-3-12(4-2)9-11(10-13)7-5-6-8-11/h10H,3-9H2,1-2H3
- Clave inchi: SUNGPOZQDDDPQC-UHFFFAOYSA-N
- Sonrisas: CCN(CC)CC1(CCCC1)C=O
Atributos calculados
- Calidad precisa: 183.16200
- Masa isotópica única: 183.162314293g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 5
- Complejidad: 158
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 20.3Ų
- Xlogp3: 1.9
- Carga superficial: 0
Propiedades experimentales
- Color / forma: liquid
- Denso: 0.974
- Punto de ebullición: 243.6°Cat760mmHg
- Punto de inflamación: 71.6°C
- índice de refracción: 1.512
- PSA: 20.31000
- Logp: 2.08750
- Sensibilidad: Air Sensitive
- Disolución: Not determined
1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde Información de Seguridad
1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde Datos Aduaneros
- Código HS:2922399090
- Datos Aduaneros:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D764016-250mg |
Cyclopentanecarboxaldehyde, 1-[(diethylamino)methyl]- |
208349-33-1 | 99% | 250mg |
$265 | 2023-09-04 | |
Chemenu | CM315133-1g |
1-((diethylamino)methyl)cyclopentane-1-carbaldehyde |
208349-33-1 | 95% | 1g |
$374 | 2021-06-15 | |
Alichem | A449038516-1g |
1-(Diethylaminomethyl) cyclopentanecarboxaldehyde |
208349-33-1 | 95% | 1g |
$396.00 | 2023-09-02 | |
Alichem | A449038516-5g |
1-(Diethylaminomethyl) cyclopentanecarboxaldehyde |
208349-33-1 | 95% | 5g |
$908.96 | 2023-09-02 | |
Ambeed | A676107-1g |
1-(Diethylaminomethyl) cyclopentanecarboxaldehyde |
208349-33-1 | 95+% | 1g |
$438.0 | 2024-07-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50725-1g |
1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde, 99% |
208349-33-1 | 99% | 1g |
251.00 | 2021-05-24 | |
Chemenu | CM315133-1g |
1-((diethylamino)methyl)cyclopentane-1-carbaldehyde |
208349-33-1 | 95% | 1g |
$374 | 2023-01-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50725-250mg |
1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde, 99% |
208349-33-1 | 99% | 250mg |
69.40 | 2021-05-24 |
1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde Literatura relevante
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
2. Book reviews
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
208349-33-1 (1-[(Diethylamino)methyl]cyclopentanecarboxaldehyde) Productos relacionados
- 39943-37-8(1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde)
- 99658-56-7(1-methyl-3-Piperidinecarboxaldehyde)
- 1420791-21-4((5-Nitroisoquinolin-6-yl)methanol)
- 1341789-86-3(1-(But-3-yn-1-yl)-4,4-dimethylpiperidine)
- 2227879-15-2(rac-(1R,2S)-2-(2-methoxypyridin-4-yl)cyclopropan-1-amine)
- 2137998-75-3(Sodium 5-chloro-4-acetamido-2-fluorobenzene-1-sulfinate)
- 1003156-79-3(1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one)
- 1248382-00-4(5-amino-2-(dimethyl-4H-1,2,4-triazol-3-yl)phenol)
- 2171773-52-5(4-{1-(benzyloxy)propan-2-ylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 863443-83-8(N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4-dimethoxybenzamide)
